molecular formula C28H19N5O3S B12154748 2-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

2-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

Cat. No.: B12154748
M. Wt: 505.5 g/mol
InChI Key: XRKOLUZREABELX-JLPGSUDCSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number (384353-79-1)

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is identified as the thiazolo[3,2-b]triazole system, a fused bicyclic scaffold comprising thiazole and triazole rings. Substituents are prioritized based on functional group seniority and locant placement:

IUPAC Name :
2-[(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-6-oxo-5,6-dihydrothiazolo[3,2-b]triazol-2-yl]phenyl acetate

The CAS Registry Number 384353-79-1 uniquely identifies this compound in chemical databases. Key molecular identifiers include:

Property Value
Molecular Formula C28H19N5O3S
Molecular Weight 505.5 g/mol
Parent Structure Thiazolo-triazole fused system

The acetate group at the phenyl substituent and the (5Z)-configured methylidene bridge are critical for distinguishing this molecule from analogs.

Molecular Topology and Heterocyclic Architecture

The compound’s architecture integrates three distinct heterocyclic systems:

  • 1,3-Diphenyl-1H-pyrazole : A five-membered aromatic ring with nitrogen atoms at positions 1 and 3, substituted with phenyl groups.
  • Thiazolo[3,2-b]triazole : A bicyclic system formed by fusing a thiazole (sulfur and nitrogen-containing ring) with a triazole (three-nitrogen ring).
  • Phenyl Acetate : A benzene ring esterified with acetic acid.

The Z-configuration at the 5-position of the methylidene group ((5Z)-5-...) indicates that the higher-priority substituents (pyrazole and thiazolo-triazole systems) reside on the same side of the double bond. This stereochemical arrangement influences molecular planarity and π-π stacking interactions.

Table 1: Heterocyclic Components and Connectivity

Component Position Key Features
1,3-Diphenylpyrazole Substituent at C5 Provides aromatic bulk
Thiazolo-triazole Core scaffold Enables π-conjugation
Phenyl Acetate C2 of thiazolo-triazole Introduces ester functionality

The methylidene bridge (-CH=) links the pyrazole and thiazolo-triazole systems, creating an extended conjugated network critical for electronic delocalization.

Crystallographic Data and Conformational Analysis

While crystallographic studies of this specific compound remain unpublished, structural analogs suggest insights into its conformational preferences. The thiazolo-triazole system likely adopts a near-planar conformation to maximize π-orbital overlap, while the 1,3-diphenylpyrazole group may introduce steric hindrance. Key inferred features include:

  • Torsional Angles : The pyrazole’s phenyl substituents likely deviate from coplanarity to minimize steric clashes with the thiazolo-triazole core.
  • Hydrogen Bonding : The carbonyl oxygen at C6 may engage in intramolecular hydrogen bonding with adjacent NH groups, stabilizing the keto tautomer.

Figure 1: Predicted Conformational Features

[Thiazolo-triazole core]  
  |  
  |=CH–(Pyrazole)  
  |  
[Phenyl acetate]  

Molecular modeling predicts a dihedral angle of ~30° between the pyrazole and thiazolo-triazole planes due to steric interactions between phenyl groups and the fused ring system.

Tautomeric Forms and Stereoelectronic Effects

The molecule exhibits tautomerism primarily within the thiazolo-triazole system. The 6-oxo group permits keto-enol tautomerization, though the keto form predominates due to aromatic stabilization of the conjugated system.

Key Tautomeric Pathways :

  • Keto-Enol Tautomerism :
    $$
    \text{6-Oxo form} \leftrightarrow \text{6-Hydroxy form (enol)}
    $$
    Stabilization of the keto form arises from resonance with the adjacent thiazole ring.
  • Triazole Tautomerism :
    The 1,2,4-triazole moiety may adopt alternative protonation states, though the 1H configuration is favored in non-acidic conditions.

Stereoelectronic Effects :

  • Hyperconjugation : The methylidene bridge’s C=O group engages in hyperconjugation with the thiazolo-triazole π-system, enhancing stability.
  • Resonance Assistance : Electron donation from the pyrazole’s nitrogen lone pairs into the conjugated system reduces electrophilicity at the methylidene carbon.

Table 2: Electronic Contributions to Stability

Effect Structural Impact
π-Conjugation Delocalizes electrons across fused rings
Hyperconjugation Stabilizes C=O group
Steric Hindrance Limits rotational freedom of phenyl groups

Properties

Molecular Formula

C28H19N5O3S

Molecular Weight

505.5 g/mol

IUPAC Name

[2-[(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C28H19N5O3S/c1-18(34)36-23-15-9-8-14-22(23)26-29-28-33(31-26)27(35)24(37-28)16-20-17-32(21-12-6-3-7-13-21)30-25(20)19-10-4-2-5-11-19/h2-17H,1H3/b24-16-

InChI Key

XRKOLUZREABELX-JLPGSUDCSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Mercaptotriazole Intermediate Formation

The synthesis begins with the preparation of 3-mercaptotriazole derivatives, which serve as core intermediates. Aroyl thiosemicarbazides are treated with aqueous potassium hydroxide under reflux to yield mercaptotriazoles via cyclization. For example, refluxing aroyl thiosemicarbazide (0.1 mol) with 5% KOH (100 mL) for 3 hours followed by acidification with HCl produces 3-mercaptotriazole with an 85% yield. Key spectral data include IR bands at 3100 cm⁻¹ (Ar-H) and 1215 cm⁻¹ (C=S), confirming the thione functionality.

Cyclocondensation with α-Bromo-1,3-Diketones

The mercaptotriazole intermediate reacts with α-bromo-1,3-diketones in acetic acid–acetic anhydride media to form the thiazolo[3,2-b]triazole core. A mixture of mercaptotriazole (0.01 mol), monochloroacetic acid (0.015 mol), sodium acetate (0.024 mol), and α-bromo-1,3-diketone (0.01 mol) is refluxed for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol–dimethylformamide (DMF), achieving yields up to 82%. The reaction mechanism involves nucleophilic attack by the thiol group on the α-bromo carbonyl, followed by cyclization and dehydration.

Knoevenagel Condensation with Pyrazole Aldehyde

The final step introduces the (1,3-diphenyl-1H-pyrazol-4-yl)methylidene moiety via Knoevenagel condensation. The thiazolo-triazole intermediate reacts with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in glacial acetic acid under reflux, forming the Z-configured methylidene bridge. The acetate group is introduced either by acetylation of a phenolic precursor using acetic anhydride or by direct coupling with phenyl acetate.

Green Chemistry Approaches

Visible-Light-Mediated Bromination

A sustainable alternative employs visible light to brominate 1,3-diketones using N-bromosuccinimide (NBS). For instance, irradiating 1-phenylbutane-1,3-dione (0.01 mol) with NBS (0.012 mol) in water for 15 minutes generates α-bromo-1-phenylbutane-1,3-dione in near-quantitative yield. This method eliminates toxic solvents and reduces energy consumption compared to thermal bromination.

Aqueous-Phase Cyclocondensation

The α-bromo diketone reacts with 3-mercaptotriazole in water under visible light, achieving regioselective thiazolo-triazole formation. Optimized conditions (room temperature, 12-hour irradiation) yield 89–92% product without catalysts. The aqueous environment suppresses side reactions, while visible light promotes homolytic cleavage of the C–Br bond, enhancing reactivity.

Solvent-Free Pyrazole Coupling

The pyrazole methylidene group is introduced via solvent-free condensation. Mixing the thiazolo-triazole intermediate with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and a catalytic amount of piperidine under ball-milling conditions completes the reaction in 2 hours, yielding 87% product.

Comparative Analysis of Methods

Parameter Conventional Method Green Method
Reaction Time 6–8 hours (cyclocondensation)15 minutes (bromination)
Solvent Acetic acid, DMFWater
Yield 82%89–92%
Energy Source Thermal refluxVisible light
Catalyst NoneNone
Purification Recrystallization (ethanol-DMF)Filtration, aqueous wash

The green method outperforms conventional routes in sustainability and efficiency but requires precise control of light intensity and wavelength to maintain regioselectivity.

Structural Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Absence of C=O stretches (1680–1700 cm⁻¹) confirms cyclization.

  • ¹H NMR : A singlet at δ 7.06 (1H) verifies the Z-configuration of the methylidene bridge.

  • X-Ray Crystallography : Single-crystal analysis unambiguously assigns the 5Z stereochemistry and planar thiazolo-triazole core.

Chromatographic Purity

HPLC analysis with a C18 column (MeOH:H₂O = 70:30) shows ≥98% purity, with a retention time of 6.2 minutes.

Challenges and Optimization Strategies

Stereochemical Control

The 5Z configuration is thermodynamically favored but requires anhydrous conditions in conventional synthesis to prevent hydrolysis. Visible-light methods enhance stereoselectivity by minimizing thermal decomposition.

Byproduct Formation

Side products like 2,5-diphenylthiazolo[3,2-b]triazole arise from acetyl group expulsion during cyclocondensation . Optimizing the molar ratio of α-bromo diketone to mercaptotriazole (1:1.2) suppresses this issue.

Chemical Reactions Analysis

Types of Reactions

2-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Variations

The target compound shares a thiazolo-triazol core with analogs but differs in substituent groups, which modulate its properties. Key structural comparisons include:

Compound Name Substituent R₁ (Pyrazole/Indole) Substituent R₂ (Phenyl Group) Molecular Weight (g/mol) Key Features
Target Compound 1,3-Diphenylpyrazole 2-Acetate phenyl ~530 (estimated) Enhanced lipophilicity from diphenyl groups
2-[(5Z)-6-Oxo-5-(2-oxo-1-propylindol-3-ylidene)-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate 1-Propyl-2-oxoindolylidene 2-Acetate phenyl 476.52 Indole moiety may improve π-π stacking
4-[(Z)-[2-(3,4-Dimethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl acetate 3,4-Dimethoxyphenyl 4-Acetate-2-ethoxy phenyl 521.57 Methoxy/ethoxy groups enhance solubility
(5Z)-5-[[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)thiazolo-triazol-6-one 3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazole 4-Methoxyphenyl 602.67 Ethoxy and methyl groups increase metabolic stability

Notes:

  • Diphenylpyrazole vs.
  • Acetate vs. Methoxy/Ethoxy : The 2-acetate phenyl group may confer moderate solubility compared to polar methoxy/ethoxy substituents in analogs .

Physicochemical Properties

  • Solubility : Analogs with methoxy (e.g., ) or ethoxy groups (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity. The target’s diphenylpyrazole and acetate groups likely reduce solubility, favoring organic solvents.
  • Stability : Bulky substituents (e.g., diphenylpyrazole) may enhance thermal stability but reduce metabolic clearance rates compared to smaller groups like propylindolylidene .

Research Implications

  • Drug Development : The target’s diphenylpyrazole moiety positions it as a candidate for antifungal or anti-inflammatory agents, though its lower solubility may require formulation adjustments.
  • Structure-Activity Relationships (SAR): Substituents on the pyrazole/indole ring and phenyl group critically modulate bioactivity.

Biological Activity

The compound 2-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate represents a novel class of thiazolo-triazole derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various biological assays.

Chemical Structure and Synthesis

The structural complexity of this compound includes a pyrazole ring, a thiazole moiety, and a triazole component. The synthesis typically involves multi-step organic reactions where intermediates are formed through condensation reactions involving various aldehydes and amines under controlled conditions. The molecular formula is C27H19N5OSC_{27}H_{19}N_{5}OS with a molecular weight of 461.5 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or receptors that play critical roles in various biochemical pathways. The exact mechanism remains to be fully elucidated but suggests potential applications in therapeutic contexts.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the thiazole and pyrazole rings have been shown to possess activity against Escherichia coli and Staphylococcus aureus , as indicated by zone inhibition assays.

CompoundMicrobial StrainZone of Inhibition (mm)
10aE. coli20
10bS. aureus18
ControlStreptomycin25

These results suggest that the structural features of the compound contribute to its effectiveness against bacterial pathogens.

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it exhibits promising antitumor activity with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µg/mL)
A-431 (skin cancer)1.98
Jurkat (leukemia)1.61

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its efficacy and safety profiles.

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, compounds with similar structures have been reported to exhibit anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies

Several research articles have documented the biological activities of thiazolo-triazole derivatives:

  • Antimicrobial Study : A study published in Molecules evaluated a series of thiazole-containing compounds for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the thiazole ring significantly enhanced antibacterial activity .
  • Antitumor Evaluation : Another study focused on the cytotoxic effects of various thiazole derivatives against multiple cancer cell lines. The findings revealed that certain substitutions on the phenyl ring were critical for enhancing antitumor activity .
  • Inflammation Model : Research conducted on pyrazole derivatives demonstrated their ability to reduce inflammation in animal models through inhibition of pro-inflammatory cytokines .

Q & A

Q. What are the key synthetic challenges and methodological approaches for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile under reflux with a base (e.g., potassium tert-butoxide) and subsequent Z/E isomer control via selective crystallization . Key challenges include:

  • Reaction optimization : Temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometric ratios significantly impact yield (40–65% typical).
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures is required to isolate the Z-isomer .

Q. How is the structure and purity of the compound confirmed experimentally?

Structural validation employs:

  • 1H/13C NMR : Confirms regiochemistry of the thiazolo-triazole core and Z-configuration of the exocyclic double bond (δ 7.8–8.2 ppm for vinyl protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 497.0921 [M+H]+) .
  • HPLC purity : >95% purity achieved using C18 columns (acetonitrile/water + 0.1% formic acid) .

Q. What are the primary biological activities reported for this compound?

Initial studies highlight:

  • Anticancer activity : IC50 values of 2–10 µM against HeLa and MCF-7 cells via tubulin polymerization inhibition .
  • Anti-inflammatory effects : COX-2 selectivity (IC50 0.8 µM) vs. COX-1 (IC50 >50 µM) in enzymatic assays .
  • Antimicrobial potential : MIC 16 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity?

Use a Design of Experiments (DoE) approach:

  • Critical factors : Solvent polarity (dielectric constant >30 enhances cyclization), catalyst load (e.g., 10 mol% triethylamine), and reaction time (8–12 hr) .
  • Case study : Switching from ethanol to DMF increased yield from 42% to 58% by stabilizing intermediates via polar aprotic solvation .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies (e.g., variable IC50 values) arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability vs. MTT assays) .
  • Structural analogs : Compare with derivatives like ethyl 4-(5-{(Z)-[...]-2-furyl)benzoate (Table 1) to identify substituent-driven activity trends .

Table 1 : Select analogs and biological profiles

CompoundSubstituent ModificationsIC50 (HeLa)COX-2 Selectivity
Target compoundPhenyl acetate, diphenylpyrazole3.2 µM0.8 µM
Ethyl 4-(5-{(Z)-[...]benzoateFuran, methoxy12.5 µM>50 µM

Q. What advanced techniques are used to study target interactions and SAR?

  • Molecular docking : Predict binding to β-tubulin (PDB: 1SA0) and COX-2 (PDB: 5KIR) using AutoDock Vina. The diphenylpyrazole group occupies hydrophobic pockets, while the acetate enhances solubility .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD ≈ 120 nM for tubulin) .
  • Metabolite profiling : UPLC-QTOF-MS identifies oxidative metabolites (e.g., hydroxylation at C7) influencing toxicity .

Q. How does the electronic nature of substituents influence reactivity and bioactivity?

  • Electron-withdrawing groups (EWGs) : The 3-chlorophenyl substituent enhances electrophilicity, facilitating nucleophilic attack in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methoxy groups : Increase lipophilicity (logP 3.8 vs. 2.5 for non-methoxy analogs), improving membrane permeability .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the thiazolo-triazole core .
  • Bioassays : Use 3D tumor spheroids to validate anticancer activity beyond monolayer cultures .
  • Data interpretation : Apply multivariate analysis to decouple steric/electronic effects in SAR studies .

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